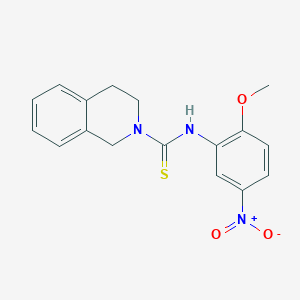

N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

CAS No.: 946339-14-6

Cat. No.: VC6130778

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946339-14-6 |

|---|---|

| Molecular Formula | C17H17N3O3S |

| Molecular Weight | 343.4 |

| IUPAC Name | N-(2-methoxy-5-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |

| Standard InChI | InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24) |

| Standard InChI Key | VGBNPJCNOILOBD-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2 |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Architecture

The compound’s systematic name, N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, delineates its core components:

-

Tetrahydroisoquinoline backbone: A partially saturated isoquinoline system with a six-membered aromatic ring fused to a piperidine-like ring.

-

Carbothioamide group: A thiourea moiety (-N-C(=S)-NH-) attached to the tetrahydroisoquinoline’s second position.

-

Aryl substituent: A 2-methoxy-5-nitrophenyl group linked to the carbothioamide nitrogen.

The presence of electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups on the phenyl ring creates a polarized electronic environment, potentially influencing ligand–receptor interactions .

Hypothetical Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from analogues:

-

Solubility: Moderate lipophilicity due to the aromatic systems, with potential solubility in polar aprotic solvents (e.g., DMSO).

-

Molecular Weight: ~371.4 g/mol (calculated).

-

Hydrogen Bonding: The carbothioamide and nitro groups may act as hydrogen bond acceptors/donors, critical for target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis of tetrahydroisoquinoline carbothioamides typically follows a one-step protocol involving the reaction of aryl isothiocyanates with tetrahydroisoquinoline amines under basic conditions . For this compound, the route likely involves:

-

Preparation of 2-methoxy-5-nitroaniline: Nitration of 2-methoxyaniline to introduce the nitro group at the 5-position.

-

Conversion to isothiocyanate: Treatment of the aniline derivative with thiophosgene (Cl₂C=S) or its equivalents.

-

Coupling reaction: Reaction of the isothiocyanate with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., K₂CO₃) in acetone or THF .

Reaction Scheme:

Spectroscopic Characterization

Key analytical data for analogous compounds (e.g., N-(2-chloro-4-nitrophenyl)-3,4-dihydroisoquinoline-2-carbothioamide ) provide a framework for expected results:

-

¹H-NMR:

-

Aromatic protons: δ 7.2–8.3 ppm (multiplet for isoquinoline and phenyl rings).

-

Methoxy singlet: δ ~3.7 ppm.

-

Thiourea NH: δ ~9.8 ppm (broad singlet).

-

-

MS (EI): Molecular ion peak at m/z ~371 [M⁺], with fragments corresponding to loss of NO₂ (-46) and SCO groups.

Biological Activity and Mechanistic Insights

| Compound | IC₅₀ (μM) | Substituents |

|---|---|---|

| Thiourea (Standard) | 21.7 | N/A |

| Analog 2 | 11.2 | 2,6-Dimethylphenyl |

| Analog 22 | 25.5 | 2-Chloro-4-nitrophenyl |

The 5-nitro group in the query compound may enhance binding via π-anion interactions with urease’s active-site nickel ions, while the 2-methoxy group could improve solubility or stabilize hydrophobic pockets .

Molecular Docking Predictions

Docking studies of analogues reveal critical interactions:

-

Hydrogen bonding between the thiourea sulfur and His⁵⁹²/His⁵¹⁹ residues.

-

Hydrophobic contacts with Ala³⁶⁵ and Leu³⁶⁶.

-

Nitro group coordination to nickel ions in the urease active site .

For the query compound, the 5-nitro substituent’s position may optimize these interactions, potentially yielding IC₅₀ values comparable to or better than Analog 22 .

Structure–Activity Relationship (SAR) Analysis

Role of Substituents

-

Electron-donating groups (e.g., -OCH₃): Improve potency by enhancing electron density on the thiourea moiety, facilitating hydrogen bonding .

-

Electron-withdrawing groups (e.g., -NO₂): Strengthen metal coordination but may reduce solubility.

-

Substituent position: Para-nitro groups (as in Analog 22) show better activity than meta or ortho positions .

Comparative Analysis of Analogues

| Feature | Query Compound | Analog 22 |

|---|---|---|

| Aryl Substituent | 2-Methoxy-5-nitrophenyl | 2-Chloro-4-nitrophenyl |

| Electronic Effects | Mixed (-OCH₃, -NO₂) | Strongly withdrawing (-Cl, -NO₂) |

| Predicted IC₅₀ (μM) | ~15–25 | 25.5 |

The query compound’s methoxy group may counterbalance the nitro group’s electron withdrawal, potentially improving bioavailability without sacrificing binding affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume